molecular formula C5H8N2O5 B8346421 Allyl 2,2-dinitroethyl ether

Allyl 2,2-dinitroethyl ether

Cat. No.: B8346421
M. Wt: 176.13 g/mol
InChI Key: KNSXCWKTDLBBQK-UHFFFAOYSA-N
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Description

Allyl 2,2-dinitroethyl ether (C₅H₈N₂O₅) is an allyl ether derivative characterized by two nitro groups attached to the central carbon of the ethyl chain. Its synthesis involves reacting 1,1,1-trinitroethane with allyl alcohol in the presence of potassium hydroxide, yielding a potassium salt intermediate (mp 140–141°C) that is subsequently acidified to produce the final compound as a pale yellow oil . The process carries inherent hazards, including explosion risks during distillation, necessitating purification via salt formation and recrystallization . The compound exhibits moderate stability under ambient conditions but is sensitive to light and thermal stress due to its nitro functional groups. Its primary applications include serving as a reactive monomer in polymerization processes, where its nitro groups may enhance crosslinking efficiency or act as initiators in radical-based reactions .

Properties

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

3-(2,2-dinitroethoxy)prop-1-ene

InChI

InChI=1S/C5H8N2O5/c1-2-3-12-4-5(6(8)9)7(10)11/h2,5H,1,3-4H2

InChI Key

KNSXCWKTDLBBQK-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Allyl 2,2-dinitroethyl ether with structurally or functionally related allyl ethers and allyl derivatives:

Compound Molecular Formula Key Functional Groups Reactivity Applications Safety Considerations
This compound C₅H₈N₂O₅ Allyl ether, nitro groups High reactivity in hydrogen atom transfer (HAT); low BDE due to ether linkage and electron-withdrawing nitro groups Polymer synthesis, crosslinking agents Explosive during distillation
Allyl methyl ether C₄H₈O Allyl ether, methyl group Moderate reactivity; lower electron density compared to nitro-substituted ethers Solvent, intermediate in organic synthesis Low toxicity; flammable liquid
Diallyl ether C₆H₁₀O Two allyl ether groups Higher electron density than non-ether allyls; used in radical polymerization Crosslinking agent, resin production Pungent odor; irritant
Pentaerythritol triallyl ether C₁₄H₂₄O₄ Three allyl ether groups, hydroxyls High crosslinking efficiency; stable under UV light Coatings, adhesives, elastomers Low toxicity; stable at room temperature
Diallyl sulfide C₆H₁₀S Allyl sulfide Lower polarity than ethers; sulfur enhances nucleophilicity Flavoring agents, pharmaceuticals Strong odor; moderate toxicity

Key Findings:

Reactivity: Allyl ethers generally exhibit higher reactivity in HAT compared to non-ether allyl compounds due to increased electron density and lower bond dissociation energy (BDE) . This compound further amplifies this reactivity through nitro groups, which polarize the molecule and stabilize transition states in radical reactions .

Thermal and Chemical Stability: Nitro groups in this compound introduce explosive tendencies under thermal stress, a hazard absent in non-nitro ethers like allyl methyl ether . Pentaerythritol triallyl ether demonstrates superior UV stability, making it preferable for outdoor coatings .

Applications :

  • This compound’s nitro functionality is advantageous in specialized polymer systems requiring rapid crosslinking or energetic materials .
  • Diallyl ether’s dual allyl groups facilitate efficient crosslinking in resins, while allyl methyl ether serves as a versatile solvent .

Synthesis and Handling :

  • This compound’s synthesis requires stringent safety protocols due to explosion risks, unlike the straightforward preparation of pentaerythritol triallyl ether .

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